molecular formula C14H10F2O2S B1420289 2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1097125-22-8

2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Cat. No. B1420289
M. Wt: 280.29 g/mol
InChI Key: NCFXQYTZUMZZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with a wide range of applications in various fields of research and industry. It has a molecular weight of 280.29 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is C14H10F2O2S . The InChI code for this compound is 1S/C14H10F2O2S/c15-10-6-7-11 (16)12 (8-10)19-13 (14 (17)18)9-4-2-1-3-5-9/h1-8,13H, (H,17,18) .


Physical And Chemical Properties Analysis

The physical form of “2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is a powder . It is typically stored at room temperature .

Scientific Research Applications

Environmental Presence and Bioaccumulation

  • Perfluorinated acids, including carboxylates and sulfonates, are persistent in the environment and have been detected globally in wildlife. These compounds are structurally similar to "2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid," indicating concerns about their bioaccumulation potential. However, compounds with shorter fluorinated carbon chains are considered not to be bioaccumulative according to regulatory criteria, despite their environmental persistence and detectability in wildlife (Conder et al., 2008).

Degradation and Environmental Fate

  • The microbial degradation of polyfluoroalkyl chemicals in the environment highlights the transformation of these compounds into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic processes. This review suggests a need for further research into the biodegradability and environmental fate of compounds like "2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid," which could potentially degrade into PFCAs and PFSAs (Liu & Mejia Avendaño, 2013).

Treatment and Removal Methods

  • Recent studies on the treatment of acid gases and associated impurities in the industrial context may provide insights into the removal and degradation processes applicable to similar compounds. These include advances in sulfur chemistry and the treatment of sulfur-containing compounds in the Claus process, potentially relevant to understanding the environmental processing of "2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid" and its derivatives (Gupta et al., 2016).

Safety And Hazards

The safety information for “2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2-(2,5-difluorophenyl)sulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2S/c15-10-6-7-11(16)12(8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFXQYTZUMZZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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